4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride

Material Science High-Temperature Chemistry Polymer Synthesis

Sourcing 4,5-dichloro-1,8-naphthalic anhydride with consistent regiochemical fidelity is a recurring bottleneck for labs synthesizing unsymmetrical naphthalimide fluorophores. This compound directly resolves that supply pain point. • Enables unique dual SNAr sequence for 4,5-diamino-naphthalimides; albumin-binding probes achieve 14-22× fluorescence enhancement. • >320°C melting point ensures thermal stability for high-temp polyimide and coating syntheses. • Available in research (250 mg-20 g) and bulk (kg) quantities with verified purity; shipped under ambient conditions globally.

Molecular Formula C12H4Cl2O3
Molecular Weight 267.06 g/mol
CAS No. 7267-14-3
Cat. No. B1587115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride
CAS7267-14-3
Molecular FormulaC12H4Cl2O3
Molecular Weight267.06 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)Cl)Cl
InChIInChI=1S/C12H4Cl2O3/c13-7-3-1-5-9-6(12(16)17-11(5)15)2-4-8(14)10(7)9/h1-4H
InChIKeyFCSWROAHPQGTNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride Specifications


4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride (CAS 7267-14-3), also known as 4,5-dichloro-1,8-naphthalic anhydride, is a disubstituted naphthalic anhydride derivative with the molecular formula C₁₂H₄Cl₂O₃ and a molecular weight of 267.06 g/mol [1]. This compound is characterized as a white to off-white, loose crystalline powder with a melting point exceeding 320°C and a predicted boiling point of 492.26°C [1]. It exhibits limited solubility in water and dilute acids but is soluble in dilute alkali, concentrated nitric acid, and chlorobenzene [1]. Functionally, it serves as a critical intermediate in the synthesis of specialty dyes, pigments, and functional naphthalimide derivatives, where its dual chlorine substituents act as reactive handles for further functionalization [1].

Workflow Sequential SNAr route to unsymmetrical naphthalimide derivatives
Reactive Handles Dual chlorine groups enable regioselective functionalization at positions 4 and 5
Selection Context Intermediate for specialty dyes, pigments and fluorescent probe scaffolds

Why 4,5-Dichloro Substitution Is Essential


The precise substitution pattern and electronic properties of 4,5-dichloronaphthalene-1,8-dicarboxylic anhydride are fundamental to its utility in downstream chemical transformations. Unlike its mono-chlorinated analog (4-chloro-1,8-naphthalic anhydride) or the unsubstituted parent compound (1,8-naphthalic anhydride), the presence of two electron-withdrawing chlorine atoms at the 4- and 5- positions significantly alters the reactivity of the anhydride moiety and the naphthalene core [1]. This structural feature is non-negotiable for enabling selective, sequential nucleophilic aromatic substitution (SNAr) reactions, which are the cornerstone for constructing complex, unsymmetrical naphthalimide-based fluorophores and functional materials [2]. Attempting to substitute this compound with a mono-chloro or non-chlorinated analog would fundamentally change the reaction pathway, leading to a different product profile, altered regioselectivity, or complete failure to react in the intended sequence, as the unique leaving group ability and electronic bias of the 4,5-dichloro system are essential for the desired outcomes [2].

4,5-Dichloro target
Mono‑chloro analog
Dual substitution capability
Two SNAr sites enable sequential di‑functionalization
Single substitution only; unsymmetrical product scope may be limited
Electronic activation
Two electron‑withdrawing Cl groups activate specific ring positions
Weaker and different activation; regioselectivity may shift
Thermal stability
High melting point supports high‑temperature processes
Decomposes at lower temperature; may restrict thermal processing

Performance Evidence for 4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride


Thermal Stability Advantage Over 4-Chloro Analog

The 4,5-dichloro derivative exhibits a significantly higher melting point (>320°C) [1] compared to its 4-chloro analog, 4-chloro-1,8-naphthalic anhydride, which melts with decomposition at 202-206°C . This difference in thermal behavior is critical for applications requiring high-temperature processing or operational stability.

Thermal tolerance
Data to verify
Melting point >320 °C (target) vs 202–206 °C (4‑chloro analog, decomp.)
Higher thermal stability may broaden high‑temperature synthesis suitability
Comparison based on reported data; verify under process conditions
Material Science High-Temperature Chemistry Polymer Synthesis

Equivalent Salt Formation Yield to Dihalo and Dinitro Analogs

In a comparative study of tetraoctylammonium salt formation, the 4,5-dichloro-1,8-naphthalimide derivative (synthesized from the target anhydride) was obtained with a high yield of 93-96% [1]. This performance is equivalent to that of its 4,5-dibromo- and 4,5-dinitro- counterparts, all of which were synthesized in the same yield range [1]. This demonstrates that the dichloro derivative is a reliable and efficient precursor for generating soluble naphthalimide salts in nonpolar solvents, a key step for further functionalization under mild conditions [1].

Salt formation yield
Head‑to‑head
4,5‑dichloro salt: 93–96% 4,5‑dibromo / 4,5‑dinitro salts: 93–96%
Synthesis efficiency comparable to dihalo and dinitro analogs
Two‑phase benzene/NaOH system at room temperature
Synthetic Methodology Phase-Transfer Catalysis Naphthalimide Chemistry

Regioselective Route to Unsymmetrical Naphthalimides

The 4,5-dichloro substitution pattern is essential for achieving a specific two-step synthetic sequence to produce N-carboxyethyl-4,5-di(2-hydroxyethylamino)-1,8-naphthalimide [1]. An attempt to directly react the target anhydride with ethanolamine results in nucleophilic addition to the carbonyl group, not chlorine substitution [1]. The successful route requires first acylating β-alanine with the 4,5-dichloro anhydride, forming the N-carboxyethyl-4,5-dichloro-1,8-naphthalimide intermediate, and *then* substituting the chlorine atoms [1]. This sequence is not feasible with the 4-chloro analog, which would yield a mono-substituted product and lack the second reactive site for further diversification.

Regioselective route
Class‑level
Acylation of β‑alanine → N‑carboxyethyl‑dichloro intermediate → SNAr with ethanolamine
Enables unsymmetrical diamino product difficult with mono‑chloro precursors
Reported fluorescence enhancement 14–22× upon albumin binding; probe context
Fluorescent Probes Nucleophilic Aromatic Substitution Regioselective Synthesis

Divergent Aminolysis Pathway vs. 4-Monosubstituted Analogs

The aminolysis of 4,5-dichloronaphthalic anhydride with primary amines proceeds via two distinct mechanistic routes, yielding a mixture of 4-alkylamino-N-alkyl-5-chloronaphthalimides and 4-alkylamino-5-chloronaphthalic anhydrides [1]. This behavior is a direct consequence of the 4,5-dichloro substitution pattern and is not observed for 4-monosubstituted naphthalic anhydrides, which follow a simpler, single-pathway aminolysis. The study of this specific compound provides a quantitative and mechanistic understanding of these pathways, which is critical for reaction optimization and product control.

Divergent aminolysis
Class‑level
Two mechanistic pathways vs. single pathway for 4‑monosubstituted analogs
Supports mechanistic investigation of regioselective substitution
Qualitative divergence; further kinetic characterization may be needed
Aminolysis Reaction Mechanism Kinetic Study

Applications of 4,5-Dichloronaphthalene-1,8-dicarboxylic anhydride


Naphthalimide Fluorophores for Bioimaging

This compound is the essential starting material for creating novel fluorescent probes for biological targets. The evidence shows it enables a unique synthetic sequence (acylation followed by dual nucleophilic substitution) to produce unsymmetrical N-carboxyethyl-4,5-diamino-1,8-naphthalimides [1]. These fluorophores exhibit a remarkable 14-22-fold fluorescence enhancement upon binding to albumin, making them powerful tools for in vitro and in vivo imaging of protein distribution and interactions [1].

Soluble Naphthalimide Salts for Mild Functionalization

As demonstrated in comparative studies, the 4,5-dichloro anhydride is a highly efficient precursor for generating tetraoctylammonium salts of 4,5-disubstituted naphthalimides, achieving yields of 93-96% [1]. These salts are soluble in nonpolar organic solvents like benzene and toluene [1], which is a critical property for enabling further alkylation reactions under mild conditions—a clear advantage over traditional acylation or phase-transfer catalysis methods for naphthalimide functionalization [1].

High-Temperature Polymers and Coatings

The thermal stability of this compound, evidenced by its high melting point (>320°C) [1] which is significantly greater than that of its 4-chloro analog (202-206°C) [2], makes it a more suitable monomer for the synthesis of high-performance polymers (e.g., polyimides, polyesters) and coatings that must withstand elevated processing or operating temperatures without decomposition.

Mechanistic Studies of Regioselective Substitution

The unique, dual-pathway aminolysis behavior of this anhydride with primary amines makes it a valuable model compound for fundamental research into SNAr mechanisms [1]. It provides a complex but tractable system for studying the interplay between steric and electronic effects in a rigid aromatic framework, generating insights that are transferable to the design of more efficient synthetic routes for a broader class of naphthalic anhydride derivatives.

Application
Selection Property
Validation Focus
Naphthalimide fluorophore synthesis
Unsymmetrical diamine architecture via sequential substitution
Protein‑binding fluorescence response
Soluble salt preparation
Phase‑transfer salt formation efficiency
Yield and solubility in nonpolar organic media
High‑temperature polymer monomer
Thermal stability profile
Process compatibility at elevated temperatures
Mechanistic pathway studies
Divergent aminolysis behavior
Reaction selectivity and product distribution

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